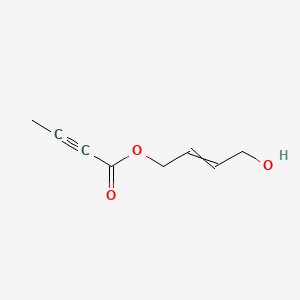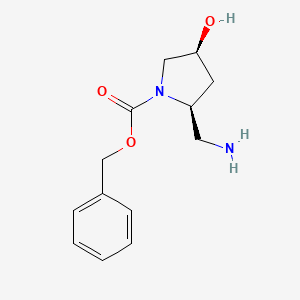
4-Hydroxybut-2-en-1-yl but-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybut-2-en-1-yl but-2-ynoate, also known as HBY, is a chemical compound that is widely used in scientific research. It is a versatile molecule that can be used in the synthesis of various organic compounds and has a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Hydroxybut-2-en-1-yl but-2-ynoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, 4-Hydroxybut-2-en-1-yl but-2-ynoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-Hydroxybut-2-en-1-yl but-2-ynoate may increase the levels of acetylcholine in the brain, which could have a range of physiological effects.
Biochemical and Physiological Effects
4-Hydroxybut-2-en-1-yl but-2-ynoate has a range of biochemical and physiological effects. In addition to its potential use in the treatment of cancer, 4-Hydroxybut-2-en-1-yl but-2-ynoate has been studied for its effects on the nervous system. It has been shown to have anxiolytic and anticonvulsant effects in animal models, suggesting that it may have potential as a treatment for anxiety disorders and epilepsy. Additionally, 4-Hydroxybut-2-en-1-yl but-2-ynoate has been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
4-Hydroxybut-2-en-1-yl but-2-ynoate has several advantages for use in lab experiments. It is a relatively simple molecule that can be synthesized in high purity, making it an ideal starting material for the synthesis of other compounds. Additionally, 4-Hydroxybut-2-en-1-yl but-2-ynoate has a range of biochemical and physiological effects, which makes it a useful tool for studying the effects of certain compounds on the body. However, there are also limitations to the use of 4-Hydroxybut-2-en-1-yl but-2-ynoate in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments. Additionally, 4-Hydroxybut-2-en-1-yl but-2-ynoate has not been extensively studied in vivo, so its effects on the body may not be fully understood.
Future Directions
There are several future directions for research on 4-Hydroxybut-2-en-1-yl but-2-ynoate. One area of research could be the development of new synthetic methods for 4-Hydroxybut-2-en-1-yl but-2-ynoate, which could make it more accessible for use in lab experiments. Additionally, further research could be done to fully understand the mechanism of action of 4-Hydroxybut-2-en-1-yl but-2-ynoate and its effects on the body. This could lead to the development of new treatments for a range of diseases, such as cancer and neurodegenerative disorders. Finally, research could be done to explore the potential use of 4-Hydroxybut-2-en-1-yl but-2-ynoate in other areas, such as agriculture and environmental science.
Synthesis Methods
4-Hydroxybut-2-en-1-yl but-2-ynoate can be synthesized through a multi-step process that involves the reaction of but-2-ynoic acid with ethylene oxide to form 4-hydroxybut-2-en-1-yl but-2-ynoate. This reaction can be catalyzed by a base such as potassium hydroxide or sodium hydroxide. The resulting product can be purified through various methods, such as column chromatography, to obtain a high-purity sample of 4-Hydroxybut-2-en-1-yl but-2-ynoate.
Scientific Research Applications
4-Hydroxybut-2-en-1-yl but-2-ynoate has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. 4-Hydroxybut-2-en-1-yl but-2-ynoate can also be used as a reagent in chemical reactions, such as the synthesis of heterocycles and the preparation of chiral compounds. Additionally, 4-Hydroxybut-2-en-1-yl but-2-ynoate has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-hydroxybut-2-enyl but-2-ynoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFWUPLFVEXMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OCC=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855443 |
Source


|
| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybut-2-en-1-yl but-2-ynoate | |
CAS RN |
393790-13-1 |
Source


|
| Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B580407.png)

![6-{2-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]ethenyl}-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B580409.png)
![tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B580413.png)



![2-Chloro-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B580420.png)




